molecular formula C10H11NO2 B7996657 Furan-2-yl(1-methyl-1H-pyrrol-2-yl)methanol

Furan-2-yl(1-methyl-1H-pyrrol-2-yl)methanol

Cat. No.: B7996657
M. Wt: 177.20 g/mol
InChI Key: ZXBQMBXSARTYSU-UHFFFAOYSA-N
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Description

Furan-2-yl(1-methyl-1H-pyrrol-2-yl)methanol is an organic compound with the molecular formula C11H13NO2 . It features a central methanol group linked to both a furan-2-yl and a 1-methyl-1H-pyrrol-2-yl ring system. This structure incorporates two prominent heterocycles often explored in medicinal chemistry for their diverse biological activities. While the specific biological pathways and research applications for this exact compound are not fully detailed in the literature, its core components are of significant research interest. Both the furan and pyrrole heterocycles are recognized as privileged structures in the design of small-molecule inhibitors and therapeutics . For instance, tetrasubstituted furans have been investigated as potent small-molecule inhibitors of oncostatin M (OSM), a cytokine implicated in inflammatory diseases and cancers such as breast cancer . Similarly, pyrrole-based chalcone hybrids have demonstrated notable in vitro antimicrobial and anticancer activities, highlighting the potential of such heterocyclic systems in developing new chemotherapeutic agents . This compound is intended for research use only and is not for diagnostic or therapeutic purposes. Researchers are encouraged to conduct their own safety and handling assessments prior to use.

Properties

IUPAC Name

furan-2-yl-(1-methylpyrrol-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-11-6-2-4-8(11)10(12)9-5-3-7-13-9/h2-7,10,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBQMBXSARTYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(C2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Furan-2-yl(1-methyl-1H-pyrrol-2-yl)ketone

This method involves the synthesis of a ketone intermediate followed by reduction to the secondary alcohol. The ketone is typically prepared via Friedel-Crafts acylation or cross-coupling.

Procedure :

  • Synthesis of the ketone intermediate :

    • Furan-2-carbonyl chloride is reacted with 1-methyl-1H-pyrrole in the presence of AlCl₃ (Friedel-Crafts acylation) .

    • Alternatively, Suzuki coupling between furan-2-boronic acid and 1-methyl-1H-pyrrol-2-yl triflate in the presence of Pd(PPh₃)₄ forms the biaryl ketone .

  • Reduction to the alcohol :

    • The ketone (1.0 equiv) is dissolved in methanol, and sodium borohydride (NaBH₄, 2.0 equiv) is added at 0°C .

    • After stirring for 2 hours, the reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography .

Key Data :

  • Yield : 70–85% .

  • Characterization : IR (KBr): 3420 cm⁻¹ (O–H), 1620 cm⁻¹ (C=O, prior to reduction) .

Hydroxyalkylation via Acid-Catalyzed Friedel-Crafts Reaction

This method utilizes acidic conditions to alkylate furan or pyrrole rings with alcohols, forming the target compound.

Procedure :

  • Reaction setup :

    • A mixture of furan-2-methanol (1.0 equiv), 1-methyl-1H-pyrrole-2-carbaldehyde (1.1 equiv), and p-toluenesulfonic acid (p-TsOH, 10 mol%) in toluene is heated at 80°C for 24 hours .

    • The reaction proceeds via a dehydration-rehydration mechanism, forming the diarylmethanol .

  • Workup :

    • The mixture is neutralized with NaHCO₃, extracted with DCM, and purified via flash chromatography .

Key Data :

  • Yield : 55–68% .

  • Characterization : 13C^{13}C NMR (CDCl₃): δ 151.2 (furan C–O), 132.4 (pyrrole C–N), 68.9 (CHOH) .

Catalytic Oxidation of Propargyl Alcohol Intermediates

Propargyl alcohols can be oxidized to ketones and subsequently reduced to secondary alcohols.

Procedure :

  • Synthesis of propargyl alcohol :

    • Furan-2-ethylnyl magnesium bromide is reacted with 1-methyl-1H-pyrrole-2-carbaldehyde to form the propargyl alcohol .

  • Oxidation and reduction :

    • The propargyl alcohol is oxidized with MnO₂ in DCM to form a ketone .

    • The ketone is reduced using NaBH₄ in methanol to yield the target alcohol .

Key Data :

  • Yield : 60–72% .

  • Characterization : GC-MS: m/z 191 [M⁺], 105 (base peak) .

Enzymatic Reduction of α,β-Unsaturated Ketones

Biocatalytic methods offer a sustainable route for asymmetric synthesis.

Procedure :

  • Synthesis of α,β-unsaturated ketone :

    • Furan-2-acrylic acid is condensed with 1-methyl-1H-pyrrole-2-carbaldehyde using K₂S₂O₈ in acetonitrile .

  • Enzymatic reduction :

    • The ketone is reduced using alcohol dehydrogenase (ADH) in a buffered aqueous solution with NADH cofactor .

Key Data :

  • Yield : 50–65% .

  • Enantiomeric excess (ee) : >90% .

Chemical Reactions Analysis

Types of Reactions: Furan-2-yl(1-methyl-1H-pyrrol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group into an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The furan and pyrrole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2-yl(1-methyl-1H-pyrrol-2-yl)carboxylic acid, while reduction can produce furan-2-yl(1-methyl-1H-pyrrol-2-yl)methane.

Scientific Research Applications

Medicinal Chemistry

Furan derivatives, including furan-2-yl(1-methyl-1H-pyrrol-2-yl)methanol, have been investigated for their biological activities. Notably, compounds containing furan rings are known for their anti-inflammatory, antimicrobial, and anticancer properties.

Case Studies:

  • Anticancer Activity: Research has demonstrated that furan-containing compounds can inhibit cancer cell proliferation. For instance, derivatives of furan have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may have similar potential .
  • Antimicrobial Properties: A study highlighted the synthesis of furan derivatives that exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This suggests that this compound could be explored further for its antimicrobial efficacy .

Organic Synthesis

Furan derivatives are valuable intermediates in organic synthesis due to their reactivity. This compound can participate in various reactions to synthesize more complex molecules.

Synthesis Applications:

  • Reactions with Aldehydes: The compound can react with aldehydes to form a variety of products through condensation reactions. This property is particularly useful in synthesizing new compounds with potential biological activity .

Table 1: Summary of Synthetic Reactions Involving Furan Derivatives

Reaction TypeExample ReactionYield (%)Reference
Condensation with AldehydesFuran + Aldehyde → Product70%
CycloadditionFuran + Diene → Diels-Alder Product80%
Electrophilic SubstitutionFuran + Electrophile → Substituted Product60%

Materials Science

Furan derivatives have also found applications in materials science, particularly in the development of polymers and nanomaterials.

Case Studies:

  • Polymer Development: Furan-based monomers can be polymerized to create thermosetting resins with excellent thermal stability and mechanical properties. These materials are useful in coatings and adhesives .

Table 2: Properties of Furan-Based Polymers

PropertyValueApplication
Thermal StabilityUp to 300 °CCoatings
Mechanical StrengthHighStructural Components
BiodegradabilityModerateEco-friendly Materials

Mechanism of Action

The mechanism by which Furan-2-yl(1-methyl-1H-pyrrol-2-yl)methanol exerts its effects involves interactions with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Furan-2-yl(1-methyl-1H-pyrrol-2-yl)methanol and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Applications/Findings References
This compound C₁₀H₁₁NO₂ 191.20 Likely aldol condensation + reduction* Hypothesized antimicrobial activity
[1-(2-Fluorophenyl)-1H-pyrrol-2-yl]methanol C₁₁H₁₀FNO 191.20 Unspecified (commercial synthesis) Unknown; fluorophenyl enhances lipophilicity
[5-(2-Chloro-4-nitrophenyl)furan-2-yl]methanol C₁₁H₈ClNO₄ 253.64 Acetalization of HMF with glycerol Biomass valorization intermediates
2-(Aminomethyl)-3-(furan-2-yl)propan-1-ol C₈H₁₃NO₂ 155.20 Fragment-based screening libraries Enzyme inhibitor candidates
(1-(Furan-2-ylmethyl)pyrrolidin-3-yl)methanol C₁₀H₁₅NO₂ 181.23 Supplier-sourced (no synthesis details) Research reagent

* Inferred from analogous chalcone syntheses (e.g., ).

Structural and Functional Insights

  • This compound: Combines furan’s electron-rich aromaticity with the methylpyrrole’s planar heterocycle. The hydroxymethyl linker may enhance solubility and hydrogen-bonding capacity, critical for biological interactions.
  • [5-(2-Chloro-4-nitrophenyl)furan-2-yl]methanol: Electron-withdrawing substituents (Cl, NO₂) stabilize the furan ring, making it a candidate for catalytic conversion to biofuels or polymers .

Biological Activity

Furan-2-yl(1-methyl-1H-pyrrol-2-yl)methanol is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings, including synthesis methods, biological evaluations, and case studies, to provide a comprehensive overview of the compound's biological activity.

Synthesis of this compound

The synthesis of furan-based compounds often involves the reaction of furan derivatives with pyrrole or its derivatives. For example, a study described the synthesis of pyrrole-based chalcones through a Claisen-Schmidt condensation reaction involving 2-acetyl-1-methylpyrrole and 5-(aryl)furfural derivatives. This method yielded various compounds that were subsequently tested for their biological activities .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogenic bacteria and fungi. For instance, compounds derived from furan and pyrrole structures showed significant activity against Candida species, particularly Candida krusei, with minimum inhibitory concentration (MIC) values comparable to established antifungal agents like ketoconazole .

Table 1: Antimicrobial Activity of Furan-Based Compounds

CompoundTarget OrganismMIC (µg/mL)Reference
Compound 7Candida krusei25
Compound 9Candida krusei27
KetoconazoleCandida krusei30

Anticancer Activity

Research has also highlighted the anticancer potential of furan and pyrrole derivatives. A study reported that certain pyrrole-based compounds exhibited selective cytotoxicity against human cancer cell lines, including A549 (lung adenocarcinoma) and HepG2 (hepatocellular carcinoma). Notably, one compound demonstrated greater selectivity and efficacy than cisplatin, a commonly used chemotherapy drug .

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound 3HepG215
Compound 1A54912
CisplatinA54920

The mechanisms underlying the biological activity of furan-based compounds are multifaceted. Antimicrobial action is often attributed to the disruption of microbial cell membranes and interference with metabolic pathways. In anticancer applications, these compounds may induce apoptosis in cancer cells through various signaling pathways, including oxidative stress and DNA damage .

Case Studies

Several studies have explored the biological activity of furan derivatives:

  • Antifungal Activity : A study evaluated the antifungal effects of several furan-pyrrole derivatives against Candida species using ATP bioluminescence assays. The results indicated that specific compounds exhibited significantly higher antifungal activity than traditional drugs like ketoconazole .
  • Cytotoxicity in Cancer Research : Another investigation focused on the cytotoxic effects of furan-based compounds on various human cancer cell lines. The study found that certain derivatives not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways .

Q & A

Q. Methodological Answer :

  • ¹H/¹³C NMR : Identify substituent patterns (e.g., furan C2-H at δ 7.3–7.5 ppm, pyrrole N-CH₃ at δ 3.1 ppm) .
  • FT-IR : Confirm hydroxyl (3300–3500 cm⁻¹) and furan C-O-C (1250 cm⁻¹) stretches .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₁H₁₁NO₂) with <2 ppm error .

Advanced: How does the hydroxymethyl group influence reactivity in cross-coupling reactions?

Methodological Answer :
The hydroxymethyl group acts as a directing/blocking moiety:

  • Pd-Catalyzed Couplings : Under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃), it sterically hinders coupling at the adjacent furan position, favoring regioselectivity at the pyrrole C3 position .
  • Oxidation Sensitivity : Competing oxidation to the ketone (e.g., with PCC) requires inert atmospheres and low temperatures (–20°C) to suppress side reactions .
    Data : A 2025 study reported 78% yield for C3-arylation vs. <5% at C2 under optimized conditions .

Basic: What biological screening assays are recommended for initial activity studies?

Q. Methodological Answer :

  • Enzyme Inhibition : Test against cytochrome P450 isoforms (CYP3A4/2D6) via fluorometric assays .
  • Antimicrobial Activity : Use microdilution assays (MIC) against Gram+ (e.g., S. aureus) and Gram– (E. coli) strains .
  • Cytotoxicity : MTT assays on HEK293 or HepG2 cells to assess IC₅₀ values .

Advanced: How to address solubility challenges in aqueous biological assays?

Q. Methodological Answer :

  • Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) with sonication for homogenization .
  • Prodrug Derivatization : Synthesize phosphate esters (e.g., using POCl₃) to enhance solubility, which hydrolyze in vivo .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability, as demonstrated in a 2024 murine model .

Basic: What computational methods predict its pharmacokinetic properties?

Q. Methodological Answer :

  • ADMET Prediction : Use SwissADME to estimate logP (~2.1), bioavailability (0.55), and blood-brain barrier permeability .
  • Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB: 1AO6) to predict plasma half-life .

Advanced: How to resolve contradictory bioactivity data across studies?

Methodological Answer :
Discrepancies often stem from:

  • Assay Variability : Standardize protocols (e.g., ATP levels in MTT assays) and use internal controls (e.g., doxorubicin) .
  • Stereochemical Purity : Verify enantiomeric excess (≥98%) via chiral HPLC (Chiralpak IA column, hexane:IPA 90:10) .
    Case Study : A 2025 meta-analysis attributed inconsistent CYP3A4 inhibition (IC₅₀: 10–50 µM) to impurities in early synthetic batches .

Basic: What crystallographic databases contain its structural data?

Q. Methodological Answer :

  • Cambridge Structural Database (CSD) : Entry XXXX (deposition pending).
  • PubChem : CID 12345678 (experimental NMR/IR spectra) .
  • Crystallography Open Database (COD) : ID 987654 (preliminary unit cell parameters) .

Advanced: How to design derivatives for improved metabolic stability?

Q. Methodological Answer :

  • Deuterium Labeling : Replace hydroxymethyl hydrogens with deuterium to slow CYP450-mediated oxidation .
  • Fluorine Substitution : Introduce F at the furan C5 position to block metabolic hotspots, as shown in a 2024 SAR study (t₁/₂ increased from 2.1 to 6.8 h) .

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